2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide
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Overview
Description
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: Starting from a suitable phenol derivative, the benzodioxin ring can be formed through a cyclization reaction.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Enamide Moiety: The enamide structure can be synthesized through a condensation reaction between an amine and an α,β-unsaturated carbonyl compound.
Morpholine Substitution: The morpholine group can be introduced through a substitution reaction on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring or the morpholine moiety.
Reduction: Reduction reactions could target the cyano group or the double bond in the enamide structure.
Substitution: Various substitution reactions can occur, especially on the phenyl ring and the morpholine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide would involve its interaction with molecular targets such as enzymes or receptors. The cyano group and the morpholine moiety might play crucial roles in binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide: Lacks the morpholine group.
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(piperidin-4-yl)phenyl]prop-2-enamide: Contains a piperidine ring instead of morpholine.
Uniqueness
The presence of the morpholine group in 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide may confer unique biological activities and binding properties compared to similar compounds.
Properties
IUPAC Name |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c23-15-17(13-16-1-4-19(5-2-16)25-7-9-27-10-8-25)22(26)24-18-3-6-20-21(14-18)29-12-11-28-20/h1-6,13-14H,7-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADRAIUCNDQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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